N-(Azido-PEG4)-Biocytin

Linker design Steric hindrance Bioconjugation

Optimize your bioconjugation and PROTAC development with a single, monodisperse linker. Traditional multi-step protocols often suffer from steric hindrance and poor solubility, limiting ternary complex formation. N-(Azido-PEG4)-Biocytin directly addresses this: - Achieves DC₅₀ values 2- to 5-fold lower than PEG2/PEG3 analogs in matched PROTAC pairs. - PEG4 spacer enhances aqueous solubility >10-fold over non-PEGylated biocytin, enabling purely aqueous labeling. - Dual azide and carboxylic acid handles support sequential, modular assembly without copper cytotoxicity.

Molecular Formula C27H47N7O9S
Molecular Weight 645.8 g/mol
Cat. No. B609452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG4)-Biocytin
SynonymsN-(Azido-PEG4)-biocytin
Molecular FormulaC27H47N7O9S
Molecular Weight645.8 g/mol
Structural Identifiers
InChIInChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1
InChIKeyPGFHEZMNHBZACD-UEOMBKFZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG4)-Biocytin: PEG4‑Azide Linker for PROTAC Synthesis and Bioconjugation


N-(Azido-PEG4)-Biocytin (CAS 2055042‑70‑9) is a monodisperse, bifunctional linker that combines a biotin moiety for high‑affinity avidin/streptavidin binding with a terminal azide group for bioorthogonal click chemistry . A tetraethylene glycol (PEG4) spacer is inserted between the biotin‑derived scaffold and the azide, imparting enhanced aqueous solubility and reduced steric hindrance relative to non‑PEGylated analogs . The compound contains a free carboxylic acid group that enables covalent amide‑bond formation with primary amines, making it a modular building block for bioconjugation, affinity labelling, and PROTAC (PROteolysis TArgeting Chimera) synthesis .

1 PROTAC linker design with PEG4 spacer
2 Bioorthogonal labeling via click chemistry
3 Covalent amine conjugation (EDC/NHS)

Why N-(Azido-PEG4)-Biocytin Cannot Be Replaced by Generic Biotin‑Azide or PEG‑Only Linkers


N-(Azido-PEG4)-Biocytin occupies a precise structural and functional niche that is not met by generic biotin‑azide conjugates, biocytin alone, or PEG‑only linkers. Biocytin lacks the azide handle required for click chemistry, while standard biotin‑PEG‑azide reagents often omit the carboxylic acid group that enables covalent attachment to amine‑containing targets [1]. Moreover, the PEG4 spacer provides a specific molecular reach (≈20–30 Å) that balances solubility and minimal steric hindrance; shorter PEG2 or PEG3 linkers may not adequately separate the biotin and azide moieties, potentially reducing binding efficiency and conjugation yields . Substituting with a PEG8 or longer linker can increase hydrophilicity but may also introduce unwanted flexibility and larger hydrodynamic radii that complicate downstream purification and analysis . The following sections provide quantitative evidence of how these molecular features translate into measurable performance differences.

Azide-free biotin reagents
May not support CuAAC/SPAAC conjugation, limiting click chemistry applications.
Biotin-PEG-azide without COOH
Lacks amine-reactive handle; requires pre‑alkyne modification of the target before labeling.
Shorter or longer PEG spacers
PEG2/PEG3 may cause steric hindrance; PEG8+ may increase hydrodynamic radius and reduce labeling precision.

N-(Azido-PEG4)-Biocytin: Quantitative Differentiation Against Biocytin and Alternative PEG Linkers


PEG4 Spacer Length: 20.4–31.3 Å Optimal Reach Compared to PEG2/PEG3 and PEG8+

The PEG4 spacer in N-(Azido-PEG4)-Biocytin provides an extended reach of approximately 20.4–31.3 Å between the biotin and azide functionalities . This is significantly longer than PEG2 (~10–12 Å) or PEG3 (~15–18 Å) linkers, which may restrict accessibility to deep binding pockets or cause steric clashes during streptavidin capture . Conversely, PEG8 (~40–45 Å) or longer PEG chains can introduce excessive conformational flexibility and increase the hydrodynamic radius, potentially reducing labeling precision and complicating size‑exclusion chromatography . The PEG4 length strikes a balance that maximizes binding efficiency while minimizing unwanted steric effects.

PEG4 Spacer Length
Class-level
20.4–31.3 Å (PEG4)
PEG2: ~10–12 Å · PEG3: ~15–18 Å · PEG8: ~40–45 Å
Extended reach may reduce steric hindrance
Calculated from PEG monomer length
Linker design Steric hindrance Bioconjugation

Aqueous Solubility Enhancement: PEG4 Increases Solubility >10‑fold Over Non‑PEGylated Biocytin

N-(Azido-PEG4)-Biocytin is freely soluble in water and aqueous buffers, whereas non‑PEGylated biocytin exhibits poor aqueous solubility (<1 mg/mL) . The PEG4 spacer contributes approximately 4 ethylene glycol units, which significantly increases hydrophilicity. Vendor datasheets indicate that the compound is soluble in water, DMSO, DMF, and other polar organic solvents at concentrations suitable for stock solution preparation (e.g., ≥10 mM in DMSO) . In contrast, biocytin without a PEG spacer requires organic co‑solvents for dissolution, which can denature proteins or interfere with downstream biological assays.

Aqueous Solubility
Class-level
>10‑fold increase
Enables buffer-compatible reactions
vs. non‑PEGylated biocytin
Solubility Aqueous compatibility Bioconjugation

Dual Click Chemistry Compatibility: CuAAC and SPAAC Reactivity with DBCO/BCN

N-(Azido-PEG4)-Biocytin contains a terminal azide group that participates in both copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted azide‑alkyne cycloaddition (SPAAC) reactions [1]. This dual reactivity is not shared by non‑azide biotinylation reagents (e.g., biocytin, biotin‑NHS esters) or by alkyne‑functionalized analogs (e.g., N‑(Propargyl‑PEG4)‑biocytin), which are limited to CuAAC only . The ability to perform copper‑free SPAAC with DBCO‑ or BCN‑modified targets eliminates copper‑induced cytotoxicity, making the compound suitable for live‑cell and in vivo applications .

Click Chemistry Compatibility
Head-to-head
CuAAC + SPAAC
Propargyl‑PEG4‑biocytin: CuAAC only
Supports copper‑free live‑cell labeling
SPAAC avoids copper toxicity
Click chemistry Bioorthogonal conjugation CuAAC SPAAC

PROTAC Linker Performance: PEG4 Optimizes Ternary Complex Formation

In PROTAC design, linker length directly influences the formation of a productive ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. Studies have shown that PEG4 linkers (≈20–30 Å) consistently yield higher degradation efficiency (DC₅₀ values 2‑ to 5‑fold lower) compared to PEG2 or PEG3 linkers when connecting the same E3 ligand and target‑binding warhead [1][2]. N‑(Azido‑PEG4)‑Biocytin provides this optimized PEG4 spacer, whereas shorter PEG analogs (e.g., N‑(Azido‑PEG2)‑biocytin) may not achieve the spatial separation required for efficient ubiquitination [2].

PROTAC Degradation Potency
Class-level
DC₅₀ 2–5× lower
Reported improvement in ternary complex formation
vs. PEG2/PEG3 linkers in matched pairs
PROTAC Targeted protein degradation Linker optimization

Carboxylic Acid Handle: Covalent Amide Conjugation vs. Non‑Covalent Biotin‑PEG‑Azide Reagents

N-(Azido-PEG4)-Biocytin contains a free carboxylic acid group that forms stable, irreversible amide bonds with primary amines using standard EDC/NHS chemistry [1]. In contrast, many commercial biotin‑PEG‑azide reagents (e.g., Biotin‑PEG4‑azide, CAS 1309649‑57‑7) lack a carboxylic acid and cannot be directly coupled to amine‑containing biomolecules; they must first be conjugated to an alkyne‑modified target via click chemistry . This carboxylic acid functionality allows N‑(Azido‑PEG4)‑Biocytin to serve as a modular building block that can be attached to proteins, peptides, or surfaces prior to click‑based functionalization.

Amine-Reactive Handle
Head-to-head
Carboxylic acid: EDC/NHS coupling
Biotin‑PEG4‑azide: no COOH
Enables covalent pre‑functionalization
Amide bond to primary amines
Amide coupling Bioconjugation Irreversible labeling

Optimal Application Scenarios for N-(Azido-PEG4)-Biocytin Based on Quantitative Differentiation


PROTAC Synthesis: Leveraging the PEG4 Spacer for Maximal Degradation Efficiency

Use N-(Azido-PEG4)-Biocytin as the linker component in PROTAC molecules when the target protein and E3 ligase require a spacer length of ~20–30 Å for productive ternary complex formation [1]. The PEG4 spacer in this compound has been shown to yield DC₅₀ values 2‑ to 5‑fold lower than PEG2 or PEG3 linkers in matched PROTAC pairs, reducing the need for extensive linker‑optimization campaigns [1][2]. The carboxylic acid group allows covalent attachment to amine‑functionalized E3 ligands or target binders prior to click‑mediated assembly .

Live‑Cell and In Vivo Biotinylation via Copper‑Free SPAAC

Employ N-(Azido-PEG4)-Biocytin for bioorthogonal labeling of alkyne‑, DBCO‑, or BCN‑modified biomolecules in live cells or whole organisms [1]. The compound's azide group supports strain‑promoted azide‑alkyne cycloaddition (SPAAC), eliminating the need for cytotoxic copper catalysts [2]. This is in contrast to alkyne‑functionalized analogs like N‑(Propargyl‑PEG4)‑biocytin, which are restricted to CuAAC and thus less suitable for live‑cell applications .

Multi‑Step Bioconjugation: Amine Coupling Followed by Click Functionalization

Utilize the carboxylic acid group of N-(Azido-PEG4)-Biocytin to first covalently attach the linker to amine‑containing surfaces, proteins, or peptides via EDC/NHS chemistry [1]. Subsequently, employ the terminal azide for CuAAC or SPAAC to introduce a second functionality (e.g., fluorophore, drug, or affinity tag) [2]. This sequential strategy is not possible with standard biotin‑PEG‑azide reagents that lack a reactive carboxylic acid handle .

Affinity Purification of Hydrophobic or Aggregation‑Prone Proteins

Choose N-(Azido-PEG4)-Biocytin for biotinylating hydrophobic proteins or those prone to aggregation. The PEG4 spacer significantly enhances aqueous solubility (>10‑fold over non‑PEGylated biocytin), allowing labeling reactions to be performed in purely aqueous buffers without denaturing organic co‑solvents [1][2]. This improves the yield of functional, correctly folded biotinylated protein for downstream streptavidin‑based purification or detection [2].

Application
Selection Property
Validation Focus
PROTAC synthesis
PEG4 spacer for ternary complex formation
Degradation efficiency endpoint review
Live-cell biotinylation
Dual click reactivity (CuAAC/SPAAC)
Copper-free labeling compatibility
Multi-step bioconjugation
Carboxylic acid amine-reactive handle
Sequential covalent functionalization
Hydrophobic protein labeling
Enhanced aqueous solubility from PEG4
Buffer-compatible conjugation and folding

Technical Documentation Hub

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32 linked technical documents
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